

Spectral Analysis of 4-Methoxycyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxycyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-methoxycyclohexanone**, a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry and pharmacology.

Molecular Structure

4-Methoxycyclohexanone possesses a cyclohexane ring substituted with a ketone functional group and a methoxy group at the 4-position.

Caption: 2D Structure of **4-Methoxycyclohexanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-methoxycyclohexanone** would be expected to show signals corresponding to the methoxy protons and the protons on the cyclohexanone ring. The

chemical shifts are influenced by the electron-withdrawing ketone group and the electron-donating methoxy group.

Proton	Typical Chemical Shift (δ , ppm)	Multiplicity	Integration
-OCH ₃	3.2 - 3.4	Singlet	3H
H-4 (CH-O)	3.5 - 3.8	Multiplet	1H
H-2, H-6 (CH ₂ -C=O)	2.2 - 2.6	Multiplet	4H
H-3, H-5 (CH ₂)	1.8 - 2.2	Multiplet	4H

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon	Typical Chemical Shift (δ , ppm)
C=O (C-1)	208 - 212
C-O (C-4)	75 - 80
-OCH ₃	55 - 60
CH ₂ -C=O (C-2, C-6)	40 - 45
CH ₂ (C-3, C-5)	30 - 35

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a compound like **4-methoxycyclohexanone** is as follows:

- **Sample Preparation:** Accurately weigh approximately 5-20 mg of **4-methoxycyclohexanone**.^[1] Dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard NMR tube.^[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).^[1]

- **Instrument Setup:** Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.^[1] Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent.^[1]
- **Data Acquisition:** Acquire the Free Induction Decay (FID) by applying a radiofrequency pulse. For ¹H NMR, a single pulse is often sufficient, while ¹³C NMR requires multiple scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Apply a Fourier transform to the acquired FID to obtain the frequency-domain NMR spectrum.^[1] Phase the spectrum to ensure all peaks are in the positive absorptive mode.^[1] Calibrate the chemical shift scale using the TMS signal at 0 ppm.^[1] Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **4-methoxycyclohexanone** is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone.

Functional Group	Vibrational Mode	Typical Wavenumber (cm ⁻¹)	Intensity
C=O	Stretch	~1715	Strong
C-H (alkane)	Stretch	2850 - 3000	Medium-Strong
C-O (ether)	Stretch	1070 - 1150	Strong

Saturated aliphatic ketones typically show a C=O stretching band around 1715 cm⁻¹.^{[2][3]} The presence of C-H stretches from the alkyl groups is also expected around 2991 cm⁻¹.^[2]

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** For a liquid sample like **4-methoxycyclohexanone**, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).^[1] Alternatively, a 5-10% solution can be prepared in a suitable solvent that is transparent in the IR region of interest (e.g., chloroform, carbon tetrachloride).^[1]
- **Instrument Setup:** The spectrometer should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.^[1] A background scan is performed using the pure solvent or empty salt plates.^[1]
- **Data Acquisition:** The prepared sample is placed in the spectrometer's sample holder. The IR spectrum is acquired over the range of 4000-400 cm^{-1} .^[1] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.^[1]
- **Data Processing:** The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.^[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.^[4] It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

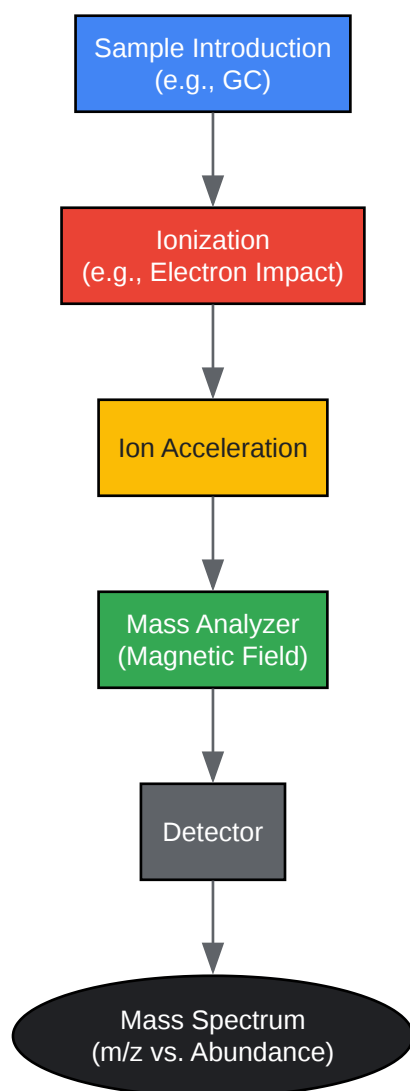
The molecular formula of **4-methoxycyclohexanone** is $\text{C}_7\text{H}_{12}\text{O}_2$, with a molecular weight of 128.17 g/mol.^{[5][6]} In an electron impact (EI) mass spectrum, the molecular ion peak (M^+) would be observed at m/z 128. The fragmentation pattern would be characteristic of a cyclic ketone and an ether.

m/z	Proposed Fragment
128	[M] ⁺ (Molecular Ion)
97	[M - OCH ₃] ⁺
71	[M - C ₃ H ₅ O] ⁺
58	[C ₃ H ₆ O] ⁺ (McLafferty rearrangement)
43	[C ₂ H ₃ O] ⁺ or [C ₃ H ₇] ⁺

The NIST Mass Spectrometry Data Center lists a GC-MS for **4-methoxycyclohexanone** with top peaks at m/z 41, 71, and 74.[\[5\]](#)

Experimental Protocol for Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[\[7\]](#) The sample molecules are vaporized in a vacuum.[\[7\]](#)
- **Ionization:** The gaseous molecules are ionized. In electron impact (EI) ionization, a high-energy electron beam knocks an electron off the molecule to form a radical cation.[\[7\]](#)
- **Mass Analysis:** The ions are accelerated into a magnetic field where they are separated based on their mass-to-charge ratio (m/z).[\[7\]](#)
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.[\[7\]](#)



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Caption: Simplified workflow of a mass spectrometer.

Conclusion

The spectral data presented in this guide provide a detailed chemical fingerprint of **4-methoxycyclohexanone**. The combination of NMR, IR, and MS data allows for unambiguous identification and structural confirmation. These data and protocols are essential for quality control, reaction monitoring, and the development of new synthetic methodologies involving this versatile chemical intermediate.

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